3-Ethoxy-1-phenylpentan-1-one is an organic compound classified as a ketone, characterized by the presence of an ethoxy group at the third carbon of a pentane chain, which is also substituted with a phenyl group. Its molecular formula is and it has a molecular weight of 206.28 g/mol. This compound is often utilized in organic synthesis and has potential applications in various scientific fields.
The compound is primarily synthesized through organic chemistry techniques, with its synthesis involving specific reagents and reaction conditions. It is cataloged under the CAS number 652146-08-2, making it identifiable for research and commercial purposes.
3-Ethoxy-1-phenylpentan-1-one falls under the category of ketones due to the presence of a carbonyl group (C=O) within its structure. It is also classified as an aromatic compound because of the phenyl group attached to its aliphatic chain.
The synthesis of 3-Ethoxy-1-phenylpentan-1-one typically involves a multi-step process:
The synthesis requires anhydrous solvents and an inert atmosphere to minimize side reactions. In industrial applications, continuous flow reactors may be employed to enhance efficiency and control over the reaction parameters.
3-Ethoxy-1-phenylpentan-1-one has a distinct molecular structure characterized by:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 206.28 g/mol |
IUPAC Name | 3-Ethoxy-1-phenylpentan-1-one |
InChI | InChI=1S/C13H18O2/c1-3-12(15-4-2)10-13(14)11... |
Canonical SMILES | CCC(CC(=O)C1=CC=CC=C1)OCC |
3-Ethoxy-1-phenylpentan-1-one can participate in various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 3-Ethoxy-1-phenylpentan-1-one varies depending on its application:
The precise molecular targets and pathways are context-dependent but generally involve interactions at the molecular level that influence biological functions.
3-Ethoxy-1-phenylpentan-1-one exhibits several notable physical properties:
Property | Value |
---|---|
Appearance | Clear liquid |
Odor | Mild |
Density | Less dense than water |
The chemical properties include:
Property | Value |
---|---|
Solubility | Soluble in organic solvents |
Stability | Stable under standard conditions |
These properties make it suitable for various applications in organic synthesis and industrial processes.
3-Ethoxy-1-phenylpentan-1-one is utilized in several scientific domains:
CAS No.:
CAS No.:
CAS No.: 1349245-31-3
CAS No.: 270928-69-3
CAS No.: 4461-52-3